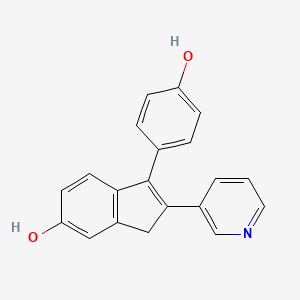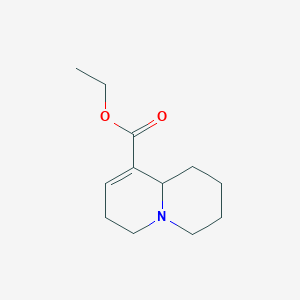![molecular formula C22H43N B14310831 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane CAS No. 116352-63-7](/img/no-structure.png)
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[321]octane is a bicyclic amine compound characterized by its unique structure, which includes a dodecyl chain and a bicyclo[321]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the azabicyclo moiety:
Attachment of the dodecyl chain: The dodecyl chain can be introduced via alkylation reactions, using reagents such as dodecyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the dodecyl chain, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The dodecyl chain can enhance its lipophilicity, facilitating its incorporation into lipid bilayers. The bicyclic structure may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: Lacks the dodecyl chain, making it less lipophilic.
6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives: Modified versions with different substituents on the bicyclic core or the dodecyl chain.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a bicyclic amine structure. This dual feature imparts distinct physicochemical properties, such as enhanced lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
Propiedades
| 116352-63-7 | |
Fórmula molecular |
C22H43N |
Peso molecular |
321.6 g/mol |
Nombre IUPAC |
6-dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H43N/c1-5-6-7-8-9-10-11-12-13-14-15-23-19-22(4)17-20(23)16-21(2,3)18-22/h20H,5-19H2,1-4H3 |
Clave InChI |
FGLVIWABEWECBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CC2(CC1CC(C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


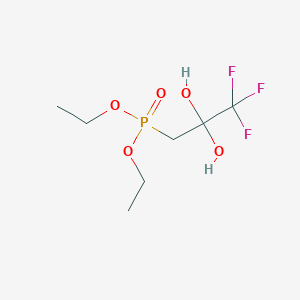
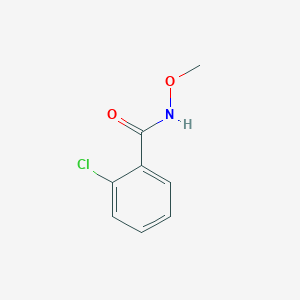
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)

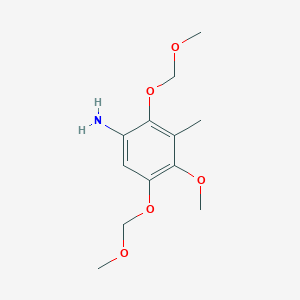
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
